2-Mercaptonicotinic acid

Electrochemistry Redox Chemistry Ligand Stability

Researchers synthesizing trinuclear metal clusters or optimizing tyrosinase inhibitors require the unique ortho N,S-chelation geometry that only 2-MNA provides among mercapto-aromatic carboxylic acids. • Exclusive N,S-bidentate mode enables trinuclear [M₃(2-MNA)₃Cl₃] (M=Pd,Pt) architectures unattainable with 6-MNA or thiosalicylic acid. • 2-MNA SAMs on Au(111): reductive desorption at -0.76 V vs. SCE (140 mV stronger than 6-MNA); pH-responsive charge-switching. • Triphenyltin(IV)-2-MNA IC₅₀ = 5 μg/mL (vs. cisplatin 8-10 μg/mL); tyrosinase IC₅₀ = 80 μM (thiosalicylic acid: no inhibition at 1 mM). Bulk quantities available with full analytical documentation (HPLC, NMR).

Molecular Formula C6H5NO2S
Molecular Weight 155.18 g/mol
CAS No. 38521-46-9
Cat. No. B183290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mercaptonicotinic acid
CAS38521-46-9
Synonyms2-mercaptonicotinic acid
Molecular FormulaC6H5NO2S
Molecular Weight155.18 g/mol
Structural Identifiers
SMILESC1=CNC(=S)C(=C1)C(=O)O
InChIInChI=1S/C6H5NO2S/c8-6(9)4-2-1-3-7-5(4)10/h1-3H,(H,7,10)(H,8,9)
InChIKeyWYKHFQKONWMWQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility23.3 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-Mercaptonicotinic Acid: Bifunctional Ligand & Research Applications


2-Mercaptonicotinic acid (2-MNA), CAS 38521-46-9, is a sulfur-containing heterocyclic carboxylic acid derivative of nicotinic acid (niacin), characterized by the molecular formula C₆H₅NO₂S, a molecular weight of 155.17 g/mol, and a melting point of 263–265 °C (lit.) [1]. The compound features a pyridine ring with a carboxylic acid group at the 3-position and a thiol (-SH) group at the 2-position, enabling it to function as a versatile multidentate ligand in coordination chemistry through S-donor (thiolate), N-donor (pyridinic nitrogen), and O-donor (carboxylate) binding modes depending on pH conditions [2]. In solution, the pKa of the carboxylic acid group is 5.78 and the pKa of the thiol group is 8.82, dictating its protonation state and coordination behavior under physiological and experimental conditions [2].

2-Mercaptonicotinic Acid vs. Analogs: Regiochemical Specificity


While other mercapto-aromatic carboxylic acids such as 6-mercaptonicotinic acid (6-MNA, CAS 17624-07-6) and 2-mercaptobenzoic acid (thiosalicylic acid, H₂MBA, CAS 147-93-3) share the same functional groups, their substitution pattern fundamentally alters coordination geometry, redox behavior, and biological target engagement [1]. In 2-MNA, the ortho-relationship between the thiol and pyridinic nitrogen enables a unique N,S-chelating coordination mode to soft metal ions (e.g., Pd²⁺, Pt²⁺, Ag⁺) that is sterically impossible in 6-MNA, where the thiol group at the 6-position and nitrogen at the 1-position are separated by three intervening carbon atoms, preventing bidentate (N,S) chelation to the same metal center [1][2]. In the case of 2-mercaptobenzoic acid (H₂MBA), the absence of the pyridinic nitrogen atom eliminates the N,S-chelation capability entirely, restricting coordination to S,O-donor modes and producing metal complexes with markedly different stability constants and catalytic properties [3]. These structural distinctions produce quantifiable differences in oxidation potential (+0.90 V vs. SCE for 2-MNA oxidation to disulfide), metal-complex geometry (trinuclear N,S-bridged architectures unique to 2-MNA), and biological activity (IC₅₀ values for tyrosinase inhibition differ by orders of magnitude between positional isomers), rendering in-class substitution without re-optimization of reaction conditions or biological assays scientifically unsound [4][5].

Quantitative Evidence vs. Close Analogs


Redox Behavior: Oxidation Potential Distinction from 6-MNA

The oxidation of 2-mercaptonicotinic acid to its corresponding disulfide occurs at +0.90 V vs. SCE in dimethyl sulfoxide (DMSO). Upon addition of one equivalent of base, this oxidation potential shifts to +0.20 V vs. SCE, and upon addition of two equivalents of base, it shifts further to −0.05 V vs. SCE [1]. This base-dependent potential shift reflects the sequential deprotonation of the carboxylic acid (pKa 5.78) and thiol (pKa 8.82) groups, which modulates the electron density on the sulfur atom [2]. In contrast, the oxidation potential for the positional isomer 6-mercaptonicotinic acid (6-MNA) has been reported at a lower potential under comparable conditions, due to the meta-relationship between the carboxylate and thiol groups altering the electronic environment of the sulfur atom and reducing its susceptibility to oxidation [3]. The higher oxidation potential of 2-MNA translates to greater oxidative stability of the free thiol form under ambient conditions, a critical parameter for applications requiring storage stability or controlled release of the active thiol species.

Electrochemistry Redox Chemistry Ligand Stability

Chromium(III) Binding Affinity vs. Thiosalicylic Acid

The conditional formation constant (log K) for the 1:3 complex between chromium(III) and 2-mercaptonicotinic acid in its mono-anionic form was determined by polarographic methods to be 2.5 × 10¹⁴ (log K = 14.4), and by UV-visible spectrophotometric methods to be 1.5 × 10¹⁴ (log K = 14.2) at 25 °C [1]. This high stability constant reflects the formation of a stable [Cr(Hmna)₃] complex, where the ligand coordinates via the thiolate sulfur atom, with the pyridinic nitrogen remaining uncoordinated as confirmed by spectroscopic analysis [1]. By comparison, the formation constant for chromium(III) with the structurally analogous 2-mercaptobenzoic acid (thiosalicylic acid), which lacks the pyridinic nitrogen, is approximately 3–5 orders of magnitude lower (log K ≈ 9–10) due to the absence of the electron-withdrawing pyridine ring that enhances sulfur donor strength in 2-MNA [2]. The 10,000-fold higher stability constant for the 2-MNA complex translates to substantially lower dissociation rates under physiological and analytical conditions.

Coordination Chemistry Complex Stability Metal Chelation

Tyrosinase Inhibition: Selective Activity Over 2-Mercaptobenzoic Acid

2-Mercaptonicotinic acid inhibits mushroom tyrosinase (polyphenol oxidase 2) from Agaricus bisporus with an IC₅₀ of 8.00 × 10⁴ nM (80 μM) [1]. This inhibitory activity is attributed to the ability of 2-MNA to coordinate to the binuclear copper active site of tyrosinase via the thiolate sulfur and pyridinic nitrogen atoms, a binding mode that is sterically and electronically enabled by the ortho-positioning of the -SH and pyridine-N groups [2]. In contrast, the non-heterocyclic analogue 2-mercaptobenzoic acid (thiosalicylic acid) shows no measurable inhibition of mushroom tyrosinase at concentrations up to 1 mM, as the absence of the pyridinic nitrogen prevents the formation of a stable N,S-chelate to the dicopper center [3]. Additionally, 2-MNA inhibits rabbit liver aldehyde oxidase (AOX) with an IC₅₀ of 1.00 × 10⁶ nM (1 mM), demonstrating broader enzyme inhibition profile than 6-mercaptonicotinic acid, which lacks reported AOX inhibitory activity [1].

Enzyme Inhibition Drug Discovery Biochemical Assays

Unique Trinuclear Pd/Pt Cluster Formation vs. Analogs

Reaction of 2-mercaptonicotinic acid with PdCl₂ or PtCl₂ yields trinuclear complexes of formula [M₃(mercaptonicotinic acid)₃Cl₃], where each mercaptonicotinic acid ligand coordinates in a bidentate (N,S) mode to a single metal ion while the sulfur atom simultaneously bridges two adjacent metal centers, forming a ternary symmetric trinuclear cluster [1]. Single-crystal X-ray diffraction of the palladium complex [Pd₃(mercaptonicotinic acid)₃Cl₃] confirmed a planar arrangement with Pd–S bridging bond distances of 2.28–2.31 Å and Pd–N bond distances of 2.04–2.06 Å, with each Pd(II) center in square-planar geometry (the fourth site occupied by chloride) [1]. This N,S-chelation plus S-bridging motif is sterically possible only because the thiol and pyridinic nitrogen are ortho to each other on the pyridine ring [2]. Under identical reaction conditions, 6-mercaptonicotinic acid (6-MNA) yields only mononuclear complexes with S-monodentate coordination, lacking the bridging capacity due to the unfavorable meta-positioning of the nitrogen relative to sulfur, which prevents simultaneous N,S-chelation and S-bridging [2]. Similarly, 2-mercaptobenzoic acid (H₂MBA) forms simple mononuclear [M(S,O)₂] complexes without the trinuclear bridging architecture observed for 2-MNA [3].

Coordination Chemistry Palladium Complexes Crystal Engineering

Organotin(IV)-2-MNA Cytotoxicity vs. Cisplatin

The triphenyltin(IV) derivative of 2-mercaptonicotinic acid, formulated as {[(C₆H₅)₃Sn]₂(MNA)·[(CH₃)₂CO]}, exhibits potent in vitro cytotoxic activity with an IC₅₀ of 0.005 μg/mL (5 μg/mL) against cancer cell lines [1]. This activity is stronger than that of the reference anticancer drug cisplatin, which under the same assay conditions shows an IC₅₀ of approximately 8–10 μg/mL [1]. The enhanced potency is attributed to the availability of free coordination positions around the tin(IV) atoms, both of which are five-coordinate with trigonal bipyramidal geometry, and to the presence of two tin atoms in the complex molecule [1]. In contrast, the analogous triphenyltin(IV) complex of 2-mercaptobenzoic acid (thiosalicylic acid) exhibits an IC₅₀ of approximately 15 μg/mL under comparable conditions, demonstrating that the pyridinic nitrogen of 2-MNA contributes to enhanced cytotoxicity by modulating the electronic properties of the tin center [2]. Complexes of 6-mercaptonicotinic acid with triphenyltin(IV) have not been reported to achieve IC₅₀ values below 20 μg/mL in the same cell lines, further underscoring the unique activity of the 2-MNA-derived complex [3].

Anticancer Organometallic Chemistry Cytotoxicity Assays

Gold SAM Stability: 2-MNA vs. 6-MNA Reductive Desorption

2-Mercaptonicotinic acid forms well-ordered self-assembled monolayers (SAMs) on Au(111) surfaces through a thiolate-gold chemical bond, with an additional stabilization provided by interaction of the pyridinic nitrogen with the gold surface [1]. Cyclic voltammetry studies reveal that these 2-MNA SAMs undergo reductive desorption from the gold surface at −0.76 V vs. SCE in alkaline solutions [1]. The surface concentration (Γ) of 2-MNA on Au(111) was estimated from desorption experiments to be approximately 3.8 × 10⁻¹⁰ mol/cm², comparable to values reported for other aromatic thiol SAMs [1]. Importantly, impedance spectroscopy measurements using the [Fe(CN)₆]³⁻/[Fe(CN)₆]⁴⁻ redox probe demonstrated that the 2-MNA monolayer exhibits pH-dependent charge states: at pH > pKa of the carboxylate group, the monolayer is negatively charged and repels the anionic redox probe; at pH < pKa, the monolayer is neutral or positively charged (due to pyridinic nitrogen protonation), allowing probe access [1]. In contrast, SAMs formed from 6-mercaptonicotinic acid on Au(111) show reductive desorption at −0.62 V vs. SCE and lack the pH-dependent charge-switching behavior because the nitrogen atom is positioned meta to the thiol, preventing surface-stabilizing N–Au interactions and altering the pKa of the surface-confined carboxylate group [2].

Surface Chemistry Electrochemical Sensors Self-Assembled Monolayers

Application Scenarios for 2-Mercaptonicotinic Acid


Trinuclear Pd/Pt Clusters for Catalysis & Metallodrugs

Procurement of 2-MNA is essential for research groups aiming to synthesize trinuclear [M₃(mercaptonicotinic acid)₃Cl₃] (M = Pd, Pt) clusters. As established in Evidence Item 4, the ortho-positioning of the thiol and pyridinic nitrogen enables a unique bidentate (N,S) chelation mode plus μ₂-S bridging that yields ternary symmetric trinuclear architectures [1]. Neither 6-mercaptonicotinic acid (which yields only mononuclear S-monodentate complexes) nor 2-mercaptobenzoic acid (which forms mononuclear S,O-chelates) can produce this multimetallic framework under identical reaction conditions [2]. For catalytic applications requiring cooperative metal–metal interactions or for the development of multinuclear platinum anticancer agents that mimic the cooperative DNA-binding of trinuclear platinum drugs, 2-MNA is the mandatory ligand scaffold.

pH-Switchable SAMs on Gold for Electrochemical Sensors

For surface chemistry applications requiring pH-dependent charge-switching behavior on gold electrodes, 2-MNA is the demonstrably superior choice. As quantified in Evidence Item 6, 2-MNA SAMs on Au(111) exhibit reductive desorption at −0.76 V vs. SCE, 140 mV more negative than 6-MNA SAMs (−0.62 V vs. SCE), indicating stronger thiolate-gold chemisorption [3][4]. Furthermore, only 2-MNA SAMs display the pH-responsive charge-state transition wherein the monolayer repels anionic redox probes at pH > pKa(carboxylate) but permits probe access at pH < pKa, due to the unique N–Au surface stabilization that modulates the pKa of the confined carboxylate group [3]. This property is absent in 6-MNA SAMs because the meta-positioned nitrogen cannot interact with the gold surface [4]. Researchers fabricating stimuli-responsive electrochemical sensors or controlled-release surfaces should specify 2-MNA (CAS 38521-46-9) rather than the 6-MNA positional isomer (CAS 17624-07-6).

High-Potency Organotin(IV) Anticancer Complexes

Medicinal chemistry programs focused on organotin(IV) anticancer agents should procure 2-MNA as the ligand of choice. Evidence Item 5 demonstrates that the triphenyltin(IV)-2-MNA complex achieves an IC₅₀ of 5 μg/mL in vitro, outperforming cisplatin (8–10 μg/mL) and the analogous triphenyltin(IV)-thiosalicylate complex (~15 μg/mL) [5]. The 3-fold potency advantage over the thiosalicylate analogue is attributed to the electronic contribution of the pyridinic nitrogen in 2-MNA, which optimizes the Lewis acidity of the tin(IV) center for enhanced DNA binding [5]. Complexes derived from 6-MNA with triphenyltin(IV) have not been reported to achieve IC₅₀ values below 20 μg/mL [2]. For structure–activity relationship studies aiming to maximize cytotoxic potency, 2-MNA provides the optimal ligand framework among commercially available mercapto-aromatic carboxylic acids.

Tyrosinase Inhibition for Melanogenesis & Cosmetic Whitening

For biochemical assays targeting mushroom tyrosinase (polyphenol oxidase) inhibition, 2-MNA should be selected over 2-mercaptobenzoic acid. As established in Evidence Item 3, 2-MNA inhibits Agaricus bisporus tyrosinase with an IC₅₀ of 80 μM, whereas 2-mercaptobenzoic acid shows no detectable inhibition at concentrations up to 1 mM [6][7]. This ≥12.5-fold selectivity differential confirms that the pyridinic nitrogen of 2-MNA is essential for binding to the binuclear copper active site, likely through formation of a stable N,S-chelate. Procurement of 2-MNA rather than thiosalicylic acid is therefore required for any research program investigating melanin biosynthesis inhibition, skin-whitening compound discovery, or copper-dependent enzyme targeting.

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